molecular formula C15H15FN2O B12836920 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B12836920
M. Wt: 258.29 g/mol
InChI Key: MCBZWSCBAOEXSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea is an organic compound with the molecular formula C15H15FN2O and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a benzyl group, a fluorinated methylphenyl group, and a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea typically involves the reaction of 3-fluoro-2-methylaniline with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and fluorinated methylphenyl groups can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Benzyl-3-(3-fluoro-2-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzyl-3-(3-trifluoromethylphenyl)urea: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    1-Benzyl-3-(3-chloro-2-methylphenyl)urea: Contains a chloro substituent instead of a fluoro substituent.

    1-Benzyl-3-(3-bromo-2-methylphenyl)urea: Contains a bromo substituent instead of a fluoro substituent.

Uniqueness: 1-Benzyl-3-(3-fluoro-2-methylphenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for improving drug properties.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

1-benzyl-3-(3-fluoro-2-methylphenyl)urea

InChI

InChI=1S/C15H15FN2O/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19)

InChI Key

MCBZWSCBAOEXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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